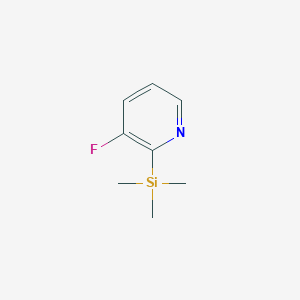

3-Fluoro-2-(trimethylsilyl)pyridine

Beschreibung

BenchChem offers high-quality 3-Fluoro-2-(trimethylsilyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(trimethylsilyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-fluoropyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAVGOMINOBWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463658 | |

| Record name | 3-Fluoro-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-09-7 | |

| Record name | 3-Fluoro-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Utilization of 3-Fluoro-2-(trimethylsilyl)pyridine: A Technical Whitepaper

Executive Summary & Chemical Identity

3-Fluoro-2-(trimethylsilyl)pyridine (CAS 87674-09-7 ) represents a specialized class of "masked" reactive intermediates in heterocyclic chemistry. Unlike standard building blocks used for simple substitution, this molecule serves as a high-value precursor for 2,3-pyridyne (2,3-didehydropyridine).

Its strategic value lies in the regioselective generation of 2,3-disubstituted pyridines . By exploiting the lability of the trimethylsilyl (TMS) group and the leaving group ability of the adjacent fluorine, researchers can access the transient 2,3-pyridyne species under mild, fluoride-induced conditions. This allows for the rapid construction of complex fused heterocycles (e.g., isoquinolines, naphthyridines) via cycloadditions or nucleophilic additions, which are otherwise difficult to synthesize using classical electrophilic aromatic substitution.

Datasheet Snapshot

| Property | Specification |

| CAS Number | 87674-09-7 |

| IUPAC Name | 3-Fluoro-2-(trimethylsilyl)pyridine |

| Molecular Formula | C₈H₁₂FNSi |

| Molecular Weight | 169.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~185°C (predicted) |

| Solubility | Soluble in THF, MeCN, DCM; Decomposes in protic solvents |

| Key Reactivity | Fluoride-induced elimination to 2,3-pyridyne |

Mechanistic Utility: The Pyridyne Pathway

The primary utility of this compound is its function as a 2,3-pyridyne precursor . The mechanism relies on a "push-pull" elimination triggered by a fluoride source (e.g., CsF, TBAF).

Mechanism of Action[1][2][3][4]

-

Activation: A fluoride ion attacks the silicon atom of the TMS group.

-

Anion Formation: This generates a transient carbanion at the C2 position.

-

Elimination: The electron density at C2 eliminates the fluoride leaving group at C3.

-

Aryne Formation: The result is the formation of the highly reactive 2,3-pyridyne triple bond.

-

Trapping: The pyridyne is immediately intercepted by a nucleophile or diene.

Pathway Visualization

The following diagram illustrates the transformation from precursor to functionalized scaffold.

Caption: Figure 1. Fluoride-induced generation of 2,3-pyridyne from 3-fluoro-2-(trimethylsilyl)pyridine.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Self-Validating System)

If the compound is not purchased, it must be synthesized via Directed Ortho-Lithiation (DoM) . This protocol relies on the directing effect of the fluorine atom and the pyridine nitrogen.

Reagents:

-

3-Fluoropyridine (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv) — Must be freshly prepared or titrated.

-

Trimethylsilyl chloride (TMSCl) (1.2 equiv)

-

THF (Anhydrous)

Step-by-Step Workflow:

-

System Prep: Flame-dry a 3-neck flask under Argon. Add anhydrous THF.

-

Base Formation: Add diisopropylamine and cool to -78°C. Add n-BuLi dropwise. Stir for 30 min to form LDA.

-

Validation: The solution should remain clear/pale yellow. Cloudiness indicates moisture.

-

-

Lithiation: Add 3-fluoropyridine dropwise at -78°C. Stir for 60 minutes.

-

Causality: The fluorine atom directs lithiation to the C2 position (sandwiched between N and F) due to inductive acidification. Low temperature prevents "halogen dance" or nucleophilic attack on the ring.

-

-

Quenching: Add TMSCl dropwise. The reaction is exothermic; maintain T < -70°C to ensure regioselectivity.

-

Workup: Warm to RT. Quench with sat. NH₄Cl. Extract with Et₂O.[1]

-

Purification: Distillation or flash chromatography (Hexane/EtOAc).

Protocol B: Pyridyne Generation & Trapping (Diels-Alder)

This protocol describes trapping the pyridyne with Furan to create an epoxy-isoquinoline precursor.

Reagents:

-

3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)

-

Furan (5.0 equiv) — Excess is required to outcompete polymerization.

-

Cesium Fluoride (CsF) (2.5 equiv) — Must be anhydrous.

-

Acetonitrile (MeCN) (Dry)

Step-by-Step Workflow:

-

Drying CsF (Critical Step): Place CsF in a flask and heat to 150°C under high vacuum for 2 hours.

-

Why: Commercial CsF is hygroscopic. Any water present will protonate the C2-anion intermediate, quenching the reaction and returning the starting material (desilylated).

-

-

Reaction Setup: Suspend dried CsF in anhydrous MeCN. Add Furan.

-

Addition: Add 3-Fluoro-2-(trimethylsilyl)pyridine slowly via syringe at Room Temperature (25°C).

-

Monitoring: Stir for 12–24 hours. Monitor by TLC or LCMS.

-

Endpoint: Disappearance of the silyl precursor.

-

-

Isolation: Filter off inorganic salts. Concentrate filtrate. Purify via column chromatography.[2]

Troubleshooting & Optimization

The success of pyridyne chemistry hinges on the rate of elimination vs. the rate of protonation .

| Issue | Probable Cause | Corrective Action |

| No Reaction | Fluoride source is inactive or "wet". | Use TBAF (1M in THF) if CsF fails, but watch for side reactions. Ensure CsF is dried thoroughly. |

| Desilylated Product Only | Proton source present (Moisture). | The C2 anion was protonated before eliminating Fluoride. Use strictly anhydrous solvents and glassware. |

| Low Yield / Polymerization | Pyridyne concentration too high. | Slow addition of the precursor prevents pyridyne-pyridyne polymerization. Increase the equivalents of the trapping agent. |

| Wrong Regioisomer | Incorrect starting material. | Verify CAS 87674-09-7.[3][4][5][6] 3-Fluoro-4-TMS-pyridine yields 3,4-pyridyne, which has different reactivity. |

Optimization Logic Diagram

Caption: Figure 2. Decision tree for troubleshooting pyridyne generation failures.

Safety & Handling

-

Fluoride Safety: While the organic fluoride in the ring is stable, the use of TBAF or CsF can generate trace HF if exposed to strong acids. Avoid acidic workups.

-

Silicon Waste: The reaction generates silyl fluorides (TMS-F), which are volatile. Perform evaporation in a well-ventilated fume hood.

-

Storage: Store CAS 87674-09-7 under inert gas (Argon/Nitrogen) at 2-8°C. Moisture will slowly desilylate the compound over time, rendering it useless for aryne generation.

References

-

Garg, N. K., et al. (2013). "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." Journal of the American Chemical Society. (Contextual grounding on pyridyne reactivity). [Link]

- Schlosser, M. (2005). "The regioselective lithiation of fluoropyridines." European Journal of Organic Chemistry.

- Knochel, P., et al. (2008). "Functionalization of Pyridines via Organometallic Intermediates." Chemical Reviews.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 87674-09-7|3-Fluoro-2-(trimethylsilyl)pyridine|BLD Pharm [bldpharm.com]

- 4. 6-membered Heterocycles | CymitQuimica [cymitquimica.com]

- 5. 3-FLUORO-2-TRIMETHYLSILANYL-PYRIDINE, CasNo.87674-09-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. Pyridine,3-fluoro-2-(trimethylsilyl)-, CasNo.87674-09-7 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]

3-Fluoro-2-(trimethylsilyl)pyridine molecular weight

Technical Monograph: 3-Fluoro-2-(trimethylsilyl)pyridine Subtitle: A Strategic Reagent for Latent 2,3-Pyridyne Generation in Heterocyclic Synthesis[1]

Executive Summary

In modern medicinal chemistry, the demand for functionalized heteroaromatic scaffolds often outpaces the capabilities of conventional electrophilic aromatic substitution. 3-Fluoro-2-(trimethylsilyl)pyridine (CAS: 87674-09-7) has emerged as a high-value "latent reactive intermediate."[1] While chemically stable under standard storage conditions, it serves as a potent precursor to 2,3-pyridyne (2,3-didehydropyridine) upon fluoride activation.[1] This guide details the physicochemical profile, synthesis, and mechanistic utility of this reagent, specifically for researchers utilizing cycloaddition strategies to construct fused naphthyridine and isoquinoline pharmacophores.[1]

Part 1: Physicochemical Profile[1]

Precise characterization is essential for stoichiometry in sensitive organometallic workflows.[1]

| Property | Specification |

| Chemical Name | 3-Fluoro-2-(trimethylsilyl)pyridine |

| CAS Number | 87674-09-7 |

| Molecular Formula | C₈H₁₂FNSi |

| Molecular Weight | 169.27 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in THF, Et₂O, CH₂Cl₂; decomposes in protic solvents |

| Storage | Inert atmosphere (Ar/N₂), 2–8°C (Moisture Sensitive) |

| SMILES | C(C)C1=C(C=CC=N1)F |

Part 2: The Core Mechanism (Latent Hetaryne Generation)[1]

The primary utility of 3-fluoro-2-(trimethylsilyl)pyridine lies in its ability to generate 2,3-pyridyne under mild, non-basic conditions.[1] Unlike classic methods requiring strong bases (e.g., lithiation of 3-bromopyridine), this reagent utilizes the high affinity of silicon for fluoride to trigger elimination.[1]

Mechanism of Action

-

Activation: A fluoride source (CsF or TBAF) attacks the silicon atom.[1]

-

Anion Formation: A transient carbanion forms at the C2 position.[1]

-

Elimination: The lone pair at C2 expels the fluoride leaving group at C3.[1]

-

Hetaryne Formation: The highly reactive 2,3-pyridyne intermediate is generated.[1]

-

Trapping: The intermediate undergoes rapid [4+2] or [2+2] cycloaddition with a diene or nucleophile.[1]

Figure 1: Fluoride-Induced 2,3-Pyridyne Generation and Trapping

Caption: Activation pathway showing desilylation-elimination sequence to access the 2,3-pyridyne scaffold.

Part 3: Synthesis of the Reagent

Commercial availability can be sporadic.[1] The following protocol describes the de novo synthesis via Directed Ortho Metalation (DoM). This method relies on the "cooperative effect" where the ring nitrogen and the fluorine substituent both direct lithiation to the C2 position.[1]

Experimental Workflow

-

Reagents: Lithium Diisopropylamide (LDA), Trimethylsilyl Chloride (TMSCl)[1]

-

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Preparation of LDA: In a flame-dried flask under Argon, add diisopropylamine (1.1 equiv) to anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 mins to ensure full conversion to LDA.

-

Lithiation (DoM): Add 3-fluoropyridine (1.0 equiv) dropwise to the LDA solution at -78°C.

-

Critical Control Point: The temperature must remain below -70°C to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions) or "halogen dance" isomerization.[1]

-

Time: Stir for 1–2 hours. The solution typically turns deep yellow/orange, indicating the formation of 3-fluoro-2-lithiopyridine.[1]

-

-

Silyl Quench: Add TMSCl (1.2 equiv) dropwise.[1] Allow the reaction to warm slowly to room temperature over 4 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1] Dry organic layers over MgSO₄.[1]

-

Purification: Vacuum distillation is preferred over column chromatography due to the potential instability of the silyl group on acidic silica gel.[1]

Figure 2: Synthesis Logic Flow

Caption: Directed Ortho Metalation (DoM) pathway exploiting the inductive acidity of the C2 position.

Part 4: Applications in Drug Discovery

The ability to generate 2,3-pyridyne allows for the rapid construction of fused heterocyclic systems found in kinase inhibitors and GPCR ligands.[1]

-

Scaffold Hopping: Replacing a naphthalene core with a quinoline or isoquinoline core changes the H-bond acceptor profile and solubility (cLogP).[1]

-

Diels-Alder Cycloadditions:

-

Nucleophilic Addition: In the absence of a diene, the pyridyne can be trapped by amines or thiols to introduce substituents at the C2 or C3 positions (regioselectivity is governed by the distortion of the aryne bond).[1]

References

-

Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on DoM and "Halogen Dance" chemistry).

-

Garg, N. K., et al. (2013).[1][4] Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. National Institutes of Health.[1] Retrieved from [Link] (Mechanistic parallel for silyl-pyridine reactivity).

-

PubChem. (2025).[1][5] Compound Summary: 3-Fluoro-2-(trimethylsilyl)pyridine.[1][6] Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-2-methoxy-4-(trimethylsilyl)pyridine | C9H14FNOSi | CID 130535933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 87674-09-7|3-Fluoro-2-(trimethylsilyl)pyridine|BLD Pharm [bldpharm.com]

Technical Guide: 3-Fluoro-2-(trimethylsilyl)pyridine as a Versatile Synthon

Executive Summary

3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-py) is a specialized organometallic building block used primarily as a precursor for 2,3-pyridyne (2,3-didehydropyridine). Unlike traditional electrophilic aromatic substitution methods, which often suffer from poor regiocontrol on the pyridine ring, the use of 3-F-2-TMS-py allows researchers to access the highly reactive 2,3-pyridyne intermediate under mild conditions. This intermediate undergoes regioselective nucleophilic attack, predominantly at the C2 position, enabling the precise synthesis of 2-functionalized pyridines and fused heterocyclic systems (e.g., quinolines, naphthyridines) via cycloaddition.

Chemical & Physical Profile

| Property | Specification |

| IUPAC Name | 3-Fluoro-2-(trimethylsilyl)pyridine |

| CAS Number | 87674-09-7 |

| Molecular Formula | C₈H₁₂FNSi |

| Molecular Weight | 169.27 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | ~47–50 °C at 5 mmHg (Estimated based on 2-TMS analog) |

| Density | ~0.91–0.95 g/mL (25 °C) |

| Solubility | Soluble in THF, Acetonitrile, Dichloromethane, Toluene |

| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2–8 °C |

Synthesis of 3-Fluoro-2-(trimethylsilyl)pyridine

The synthesis relies on the Directed Ortho Lithiation (DoM) strategy. The fluorine atom at the C3 position serves as an Ortho Directing Group (ODG), enhancing the acidity of the C2 proton via inductive effects and coordinating with the lithium base.

Experimental Protocol

Reagents:

-

3-Fluoropyridine (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv, prepared fresh or commercial solution)

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

Workflow:

-

Preparation: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add anhydrous THF.

-

Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add LDA slowly. Then, add 3-Fluoropyridine dropwise over 15 minutes. The fluorine directs deprotonation exclusively to the C2 position.

-

Incubation: Stir at -78 °C for 45–60 minutes to ensure complete formation of the 2-lithio-3-fluoropyridine intermediate.

-

Quenching: Add TMSCl dropwise. The silyl electrophile attacks the C2-lithio species.

-

Workup: Allow the mixture to warm to room temperature. Quench with saturated NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.

-

Purification: Distillation under reduced pressure is recommended to isolate the pure silylated product.

Figure 1: Directed Ortho Lithiation pathway for the synthesis of 3-Fluoro-2-(trimethylsilyl)pyridine.

Mechanistic Core: 2,3-Pyridyne Generation[1]

The primary utility of 3-Fluoro-2-(trimethylsilyl)pyridine is its ability to generate 2,3-pyridyne upon treatment with a fluoride source (e.g., CsF, TBAF). This is a variation of the Hiyama/Kobayashi aryne generation methods.

Mechanism of Action

-

Desilylation: The fluoride ion (F⁻) attacks the silicon atom of the trimethylsilyl group. Silicon has a high affinity for fluorine (bond energy ~135 kcal/mol).

-

Carbanion Formation: This cleavage generates a transient carbanion at the C2 position.

-

Elimination: The C2 carbanion expels the adjacent fluoride atom at C3.

-

Pyridyne Formation: The elimination results in the formation of a triple bond between C2 and C3, yielding the highly strained 2,3-pyridyne.

This method is advantageous because it proceeds under neutral conditions (using CsF in MeCN), avoiding the harsh strong bases (e.g., n-BuLi) required for traditional elimination-addition mechanisms.

Reactivity & Applications

Once generated, the 2,3-pyridyne intermediate is extremely electrophilic. Its distortion, caused by the nitrogen lone pair, dictates its regioselectivity.

A. Regioselective Nucleophilic Addition

Unlike 3,4-pyridyne, which often yields mixtures of regioisomers, 2,3-pyridyne exhibits high regiocontrol .[1]

-

Rule: Nucleophiles attack the C2 position .

-

Reasoning: The distortion of the pyridyne triple bond renders the C2 carbon more electrophilic. Additionally, the resulting negative charge at C3 is inductively stabilized by the adjacent nitrogen (though less so than if it were at C2, the bond distortion is the dominant factor here).

Protocol (Amination Example):

-

Dissolve 3-F-2-TMS-py (1.0 equiv) and the amine nucleophile (1.2 equiv) in Acetonitrile.

-

Add Cesium Fluoride (CsF) (2.0 equiv).

-

Stir at room temperature for 12–24 hours.

-

Result: Exclusive formation of the 2-amino-3-hydro-pyridine (after protonation).

B. Cycloaddition Reactions

2,3-Pyridyne serves as a potent dienophile in Diels-Alder reactions.

-

Trapping with Furan: Yields 5,8-epoxy-5,8-dihydroquinoline derivatives.

-

Trapping with Azides: Yields triazolopyridines via [3+2] cycloaddition.

Figure 2: Activation and downstream reactivity pathways of the 2,3-pyridyne intermediate.

Handling & Safety

-

Moisture Sensitivity: The C-Si bond is relatively stable, but the presence of the fluorine atom makes the molecule susceptible to hydrolysis under acidic or basic conditions. Store in a desiccator or glovebox.

-

Fluoride Safety: When using CsF or TBAF, avoid glass reaction vessels if high temperatures are required (though RT is standard), as etched glass can introduce impurities. However, for standard mild activations, borosilicate glass is generally acceptable.

-

Toxicity: Like all fluorinated pyridines, handle with care. Use a fume hood to avoid inhalation of vapors.

References

-

Synthesis via Directed Ortho Lithiation

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM of halopyridines).

-

Marsais, F., & Quéguiner, G. (1981). Metallation of halopyridines: A new synthesis of polysubstituted pyridines. Tetrahedron, 39(12), 2009-2021. Link

-

Pyridyne Generation & Regioselectivity

-

Goetz, A. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of Organic Chemistry, 79(2), 846–851. (Discusses the distortion model relevant to 2,3-pyridyne regiocontrol). Link

-

Bronner, S. M., & Garg, N. K. (2009). Efficient Synthesis of 2,3-Disubstituted Indoles from 2,3-Indolynes. Journal of Organic Chemistry, 74(24), 9546–9549. (Contextualizes heterocyclic aryne precursors). Link

-

-

Physical Properties & Characterization

Sources

Technical Guide: Reactivity & Applications of 3-Fluoro-2-(trimethylsilyl)pyridine

Executive Summary

3-Fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-py) represents a "privileged" class of heteroaromatic precursors. Unlike standard electrophilic pyridines, this molecule serves as a latent source of 2,3-pyridyne (2,3-didehydropyridine). Its strategic value lies in its ability to generate this highly reactive intermediate under mild, fluoride-mediated conditions, avoiding the harsh strong-base elimination protocols historically required for aryne generation.

This guide details the synthesis, mechanistic underpinnings, and application of 3-F-2-TMS-py, with a specific focus on the Aryne Distortion Model to predict regioselectivity in drug discovery workflows.

Structural Fundamentals & Synthesis

The "Silyl-Aryl-Fluoride" Triad

The reactivity of 3-F-2-TMS-py is governed by the ortho relationship between the trimethylsilyl (TMS) group and the fluorine atom.

-

TMS Group (C2): Acts as the electropositive "trigger." It is susceptible to desilylation by fluoride ions.

-

Fluorine (C3): Acts as the electronegative leaving group and an inductive activator for the initial lithiation during synthesis.

-

Pyridine Nitrogen: Provides the electronic bias that dictates the eventual regioselectivity of the pyridyne intermediate.

Synthesis Protocol (Directed Ortho-Metalation)

The synthesis of 3-F-2-TMS-py relies on the strong ortho-directing ability of the fluorine substituent.

Protocol 1: Synthesis of 3-Fluoro-2-(trimethylsilyl)pyridine

| Parameter | Specification | Causality / Rationale |

| Substrate | 3-Fluoropyridine (1.0 equiv) | The parent scaffold. |

| Base | LDA (1.1 equiv) | Lithium Diisopropylamide is bulky and non-nucleophilic, preventing nucleophilic attack on the ring (Chichibabin-type side reactions). |

| Solvent | THF (Anhydrous) | Solvates the lithium cation; essential for DoM stability. |

| Temperature | -78 °C | CRITICAL: Low temperature prevents the "Halogen Dance" mechanism where the lithiated species migrates to the C4 position. |

| Electrophile | TMSCl (1.2 equiv) | Traps the C2-lithio species. |

Step-by-Step Workflow:

-

Charge a flame-dried flask with anhydrous THF and diisopropylamine under

. -

Cool to -78 °C and add

-BuLi dropwise to generate LDA in situ. Stir for 30 min. -

Add 3-fluoropyridine dropwise.[1] The solution typically turns yellow/orange, indicating the formation of the 2-lithio-3-fluoropyridine species.

-

Stir for 45–60 minutes at -78 °C. Do not allow to warm.

-

Add TMSCl dropwise. The reaction is exothermic; maintain internal temp < -70 °C.

-

Allow to warm to room temperature over 2 hours.

-

Quench with saturated

, extract with

The Core Mechanism: 2,3-Pyridyne Generation

The utility of this reagent is defined by its elimination pathway. Unlike oxidative generation of arynes (from aminobenzotriazoles), the fluoride-induced elimination is chemically orthogonal to many sensitive functional groups.

Mechanistic Pathway

-

Trigger: Fluoride (

) attacks the silicon atom of the TMS group, forming a pentacoordinate silicate or cleaving the C-Si bond directly. -

Carbanion Formation: A transient carbanion develops at C2.

-

Elimination: The lone pair at C2 expels the fluoride leaving group at C3.

-

Pyridyne Formation: A strained triple bond (alkyne) forms between C2 and C3.

Visualization of the Pathway

Figure 1: The fluoride-induced elimination pathway generating the reactive 2,3-pyridyne intermediate.

Reactivity & Regioselectivity (The Distortion Model)[2]

When a nucleophile attacks 2,3-pyridyne, it does not do so randomly.[2][3] The Aryne Distortion Model , popularized by the Garg Lab, explains that the triple bond is distorted due to the inductive effect of the nitrogen atom.

The Rule of Selectivity

-

Observation: Nucleophiles preferentially attack C2 .[2]

-

Explanation: The internal bond angles of the aryne are distorted. The C2 center has more

-character and is more electrophilic (lower LUMO coefficient at the transition state) compared to C3.

Application I: Diels-Alder Cycloadditions

3-F-2-TMS-py is an excellent dienophile for [4+2] cycloadditions.

-

Partners: Furans, pyrroles, dienes.

-

Outcome: Fused bicyclic heteroaromatics (e.g., isoquinolines after aromatization).

Application II: Nucleophilic Addition

This is the most common application in drug discovery (fragment coupling).

Protocol 2: Standard Nucleophilic Coupling

| Component | Recommendation | Notes |

| Solvent | Acetonitrile (MeCN) : Toluene (1:1) | MeCN solubilizes CsF; Toluene moderates polarity. |

| Fluoride Source | CsF (2.0 - 3.0 equiv) | Cesium Fluoride is preferred over TBAF for anhydrous conditions. |

| Additives | 18-Crown-6 (Catalytic) | Enhances solubility of CsF (optional but recommended). |

| Nucleophile | Amines, Alcohols, Malonates | 1.5 - 2.0 equiv relative to the pyridine precursor. |

| Temp | 25 °C to 60 °C | Mild heating drives the elimination rate. |

Experimental Workflow:

-

In a glovebox or under Argon, combine 3-F-2-TMS-py (1.0 equiv), the nucleophile (1.5 equiv), and CsF (2.5 equiv) in MeCN.

-

Seal the reaction vessel.

-

Stir at 45 °C for 12 hours.

-

Filter through a Celite pad to remove insoluble salts.

-

Concentrate and purify via HPLC or flash chromatography.

Strategic Decision Making: Why Use 3-F-2-TMS-py?

Researchers often choose between various aryne precursors. Below is a decision matrix comparing this reagent against alternatives.

| Feature | 3-F-2-TMS-py | Halopyridines (Base Induced) | Aminobenzotriazoles |

| Activation | Fluoride (Mild, Neutral pH) | Strong Base (LDA/LiTMP) | Oxidation (Pb(OAc)4) |

| FG Tolerance | High (Esters, ketones, nitriles survive) | Low (Base sensitive groups fail) | Medium (Oxidant sensitive groups fail) |

| Atom Economy | Moderate (Loss of TMS-F) | Good (Loss of HX) | Poor (Loss of N2 + oxidant waste) |

| Scalability | High (Stable oil) | Medium (Low temp required) | Low (Explosion hazard) |

Visualizing the Regioselectivity Workflow

The following diagram illustrates the divergence in product formation based on the trapping agent, highlighting the C2-selectivity.

Figure 2: Divergent synthesis showing nucleophilic attack (Path A) and cycloaddition (Path B).

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the specific hazards associated with this chemistry:

-

HF Generation: If the reaction medium contains any proton source (water, alcohols, acidic protons on the nucleophile), the fluoride byproduct will generate Hydrofluoric Acid (HF) in situ.

-

Mitigation: Always use anhydrous solvents. Use plastic/polypropylene labware if high concentrations of fluoride are expected, though standard glassware is usually acceptable for catalytic/stoichiometric runs in organic solvents.

-

-

Pyridyne Instability: 2,3-Pyridyne is highly unstable. It cannot be isolated. If no nucleophile is present, it will undergo polymerization or trimerization to form intractable tars.

-

Flammability: Like most pyridines and silanes, the precursor is flammable. Work in a fume hood.

References

-

Garg, N. K., et al. (2014).[4] "Heterocyclic Arynes in Synthesis: Experimental and Computational Studies on the Reactivity of 2,3-Pyridyne." Journal of the American Chemical Society.

-

Schlosser, M., et al. (2005). "Site-Selective Substitution of 3-Fluoropyridine." European Journal of Organic Chemistry.

-

Bronner, S. M., & Garg, N. K. (2009). "Efficient Synthesis of 2,3-Pyridynes." The Journal of Organic Chemistry.

-

Goetz, A. E., & Garg, N. K. (2013). "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.

Sources

- 1. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

- 2. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Fluoro-2-(trimethylsilyl)pyridine in Organic Synthesis

Executive Summary

3-Fluoro-2-(trimethylsilyl)pyridine (TFSP) is a specialized organosilicon reagent used primarily as a precursor for 2,3-pyridyne (2,3-didehydropyridine). Unlike traditional methods for generating hetarynes—which often require strong bases (e.g.,

This guide details the mechanistic underpinnings, regioselectivity rules, and experimental protocols for utilizing TFSP in the synthesis of functionalized pyridines and fused heterocyclic scaffolds common in drug discovery.

Mechanistic Foundation

The utility of TFSP lies in its ability to generate the highly reactive 2,3-pyridyne intermediate under neutral or slightly basic conditions using a fluoride source (e.g., CsF, TBAF).

Activation Pathway

The reaction proceeds via a desilylation-elimination sequence:

-

Desilylation: Fluoride attacks the silicon atom of the trimethylsilyl (TMS) group.

-

Carbanion Formation: This generates a transient carbanion at the C2 position.

-

Elimination: The carbanion eliminates the adjacent fluoride ion at C3, forming the strained triple bond of 2,3-pyridyne.

Visualization: 2,3-Pyridyne Generation & Trapping

Figure 1: The fluoride-induced generation of 2,3-pyridyne and subsequent trapping.[1][2][3][4][5]

Regioselectivity in Nucleophilic Addition

A critical advantage of 2,3-pyridyne over its carbocyclic analogue (benzyne) is the inherent electronic bias introduced by the pyridine nitrogen.

The "Stable Anion" Model

When a nucleophile attacks 2,3-pyridyne, two transition states are possible. The regioselectivity is governed by the stability of the resulting aryl anion intermediate:

-

Path A (Attack at C2): Places the negative charge at C3 .

-

Path B (Attack at C3): Places the negative charge at C2 .

-

Reasoning: A negative charge at C2 is adjacent to the nitrogen lone pair, resulting in severe electronic repulsion (destabilization). A negative charge at C3 is further removed from the nitrogen lone pair and is comparatively more stable. Consequently, nucleophilic addition to 2,3-pyridyne yields 2-substituted pyridines almost exclusively.

Visualization: Regioselectivity Logic

Figure 2: Electronic governance of regioselectivity in 2,3-pyridyne additions.

Synthetic Applications & Data

TFSP is versatile, participating in both pericyclic reactions and nucleophilic additions.

Reaction Scope Summary

| Reaction Type | Trapping Agent | Product Class | Key Notes |

| [4+2] Cycloaddition | Furan | Epoxymethano-isoquinolines | Forms fused bicyclic systems; useful for natural product scaffolds. |

| [4+2] Cycloaddition | N-Boc-pyrrole | Azabicyclic systems | Requires excess diene to suppress dimerization. |

| Nucleophilic Addition | Primary/Secondary Amines | 2-Aminopyridines | Exclusive C2 selectivity . High yields with cyclic amines (e.g., morpholine). |

| Annulation | o-Aminobenzoates | Benzonaphthyridinones | Cascade reaction: N-attack at C2 followed by intramolecular cyclization. |

| [2+2] Cycloaddition | Ketene Silyl Acetals | Benzocyclobutenes | Access to fused cyclobutane rings (less common). |

Case Study: Synthesis of Benzonaphthyridinones

Research by the Larock group and others has demonstrated that TFSP reacts with methyl anthranilate derivatives to form benzonaphthyridinones. This one-pot protocol replaces harsh multi-step sequences involving PPA (polyphosphoric acid).

Protocol Insight: The reaction requires a 2:1 ratio of CsF to precursor to ensure rapid elimination, and slow addition of the precursor to maintain low steady-state concentrations of the aryne, preventing self-polymerization.

Experimental Protocols

Precursor Synthesis (Self-Validating Route)

Note: While TFSP is commercially available, it can be synthesized via Directed Ortho-Metalation (DoM).

-

Reagents: 3-Fluoropyridine, LDA (Lithium Diisopropylamide), TMSCl (Trimethylsilyl chloride), THF.

-

Procedure:

-

Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78 °C.

-

Add 3-fluoropyridine dropwise. The fluorine atom directs lithiation to the C2 position (ortho-lithiation) due to inductive acidification.

-

Stir for 30-60 mins at -78 °C.

-

Quench with TMSCl (1.2 equiv).

-

Warm to room temperature and work up.

-

Validation: NMR should show loss of the C2 proton and appearance of the TMS peak (~0.3 ppm).

-

Standard Coupling Protocol (General Procedure)

Objective: Synthesis of 2-Morpholinopyridine via TFSP.

Materials:

-

3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Cesium Fluoride (CsF) (2.0 - 3.0 equiv)

-

Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a septum. Flush with Nitrogen/Argon.

-

Charging: Add CsF (solid) and Morpholine to the flask. Suspend in MeCN.

-

Precursor Solution: Dissolve TFSP in a separate volume of MeCN.

-

Addition (Critical Step): Using a syringe pump , add the TFSP solution to the stirring CsF/Amine suspension over 1–2 hours at Room Temperature.

-

Why? Slow addition keeps the concentration of 2,3-pyridyne low, favoring reaction with the nucleophile over dimerization (formation of diazocines).

-

-

Completion: Stir for an additional 2–4 hours. Monitor by TLC (disappearance of precursor).

-

Workup: Quench with water, extract with EtOAc, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography.

References

-

Kobayashi, Y., et al. (1983).[4] "A Novel Method for Generating Arynes from Silylaryl Triflates."[4] Chemical and Pharmaceutical Bulletin. Link

-

Garg, N. K., et al. (2013).[3] "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." Journal of the American Chemical Society. Link

-

Larock, R. C., et al. (2009). "Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones." Tetrahedron. Link

-

Goetz, A. E., & Garg, N. K. (2013). "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." PMC (NIH). Link

-

Organic Syntheses. (2016). "Preparation of 3-(Trimethylsilyl)pyridin-2-yl Trifluoromethanesulfonate." Org.[7] Synth. (Analogous precursor methodology). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Integration of Fluorinated Pyridines in Medicinal Chemistry

A Technical Guide for Drug Discovery & Development

Executive Summary

The incorporation of fluorine into pyridine scaffolds represents a high-leverage strategy in modern medicinal chemistry.[1] Beyond simple bioisosterism, fluorinated pyridines offer a precise mechanism to modulate basicity (

Part 1: Physicochemical Rationale & The "Fluorine Scan"

Electronic Modulation and Basicity

The pyridine nitrogen lone pair is a primary determinant of solubility and hERG channel affinity. Fluorine, as the most electronegative element, exerts a powerful inductive effect (

-

2-Fluoropyridine (Ortho-F): The fluorine atom is adjacent to the nitrogen. The inductive withdrawal is maximized, but lone-pair repulsion (dipole-dipole opposition) also destabilizes the protonated form. This results in a massive drop in

, often rendering the nitrogen non-basic under physiological conditions. -

3-Fluoropyridine (Meta-F): The inductive effect is attenuated by distance. The

is lowered, but the nitrogen retains sufficient basicity to participate in hydrogen bonding or salt formation.

Table 1: Comparative Physicochemical Properties

| Scaffold | Structure | Electronic Effect | Primary MedChem Utility | |

| Pyridine | ~5.2 | Reference | Standard H-bond acceptor/donor. | |

| 2-Fluoropyridine | -0.44 | Strong | Eliminating hERG liability; increasing lipophilicity. | |

| 3-Fluoropyridine | ~2.97 | Moderate | Fine-tuning solubility; blocking metabolic oxidation at C3. |

Technical Insight: The dramatic

drop in 2-fluoropyridine (approx. 5.6 log units) is a critical tool for "de-risking" a lead compound. If a pyridine moiety is causing hERG toxicity due to cation-pi interactions within the channel, switching to 2-fluoropyridine neutralizes the nitrogen charge at physiological pH (7.4) while maintaining the aromatic scaffold.

Metabolic Blocking

Pyridines are prone to N-oxidation (by FMOs) and C-oxidation (by CYPs).

-

C-H Fluorination: Replacing a labile C-H bond with C-F (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks oxidative metabolism at that site.

-

3-F Substitution: This is particularly effective as the C3 position is electronically enriched and prone to electrophilic metabolic attack.

Part 2: Strategic Decision Logic

The following decision tree illustrates the logic a Senior Chemist should apply when considering a fluoropyridine replacement.

Figure 1: Strategic decision tree for selecting fluorinated pyridine bioisosteres based on specific ADMET liabilities.

Part 3: Advanced Synthetic Methodologies

Synthesizing fluorinated pyridines, particularly 2-substituted variants, is notoriously difficult due to the instability of 2-pyridyl boronic acids (rapid protodeboronation). The "Senior Scientist" approach utilizes Pyridine-2-sulfonyl Fluorides (PyFluor) as robust coupling partners or relies on Halex (Halogen Exchange) reactions for building blocks.

Protocol: Suzuki-Miyaura Coupling of PyFluor

This protocol circumvents the instability of 2-pyridyl boronates by using pyridine-2-sulfonyl fluoride as an electrophile. This is a modern, robust method for generating 2-aryl-fluoropyridines.

Reaction Overview:

Reagents & Materials:

-

Substrate: Pyridine-2-sulfonyl fluoride derivative (1.0 equiv).

-

Coupling Partner: Aryl boronic acid (1.5 equiv).

-

Catalyst:

(5 mol%). -

Base:

(3.0 equiv). -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

-

Setup: In a glovebox or under active

flow, charge a dried reaction vial with the Pyridine-2-sulfonyl fluoride (1.0 mmol), Aryl boronic acid (1.5 mmol), -

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). The water is critical for the transmetalation step in Suzuki couplings.

-

Reaction: Seal the vial and heat to 80–100°C for 12–16 hours.

-

Note: Monitor by LCMS. The

group is an excellent leaving group but requires higher activation energy than typical bromides.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Figure 2: Workflow for the Pd-catalyzed desulfonylative cross-coupling of pyridine sulfonyl fluorides.

Part 4: Case Study - Lemborexant (Dayvigo)

Lemborexant is a dual orexin receptor antagonist approved for insomnia.[2] Its structure features a 2-amino-5-fluoropyridine moiety coupled to a central core.

-

Structural Role: The 5-fluorine atom on the pyridine ring (meta to the nitrogen) serves two distinct purposes:

-

Metabolic Stability: It blocks the C5 position from oxidative metabolism, which is a common clearance pathway for electron-rich aminopyridines.

-

Binding Affinity: The fluorine atom modulates the electron density of the aminopyridine, optimizing the hydrogen bond donor capability of the amino group (

) interacting with the orexin receptor.

-

Synthesis Insight: The synthesis utilizes 2-amino-5-fluoropyridine as a starting building block. This highlights a critical strategy: rather than fluorinating a complex intermediate (which is low-yielding), successful drugs often assemble the scaffold using pre-fluorinated heteroaromatic blocks available via industrial Halex processes.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Rueda-Espinosa, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[3][4][5] Canadian Journal of Chemistry. Link

-

Lemborexant Approval Package. (2019). FDA Access Data. Chemistry Review describing the use of 2-amino-5-fluoropyridine. Link

- Schlosser, M., & Rausis, T. (2004). The physicochemical properties of fluorinated pyridines. European Journal of Organic Chemistry.

Sources

The Strategic Utility of the Trimethylsilyl (TMS) Group in Cross-Coupling

Executive Summary

The trimethylsilyl (TMS) group has evolved from a simple protecting group into a sophisticated "molecular handle" in modern cross-coupling architectures. While traditional cross-coupling relies on boron (Suzuki), tin (Stille), or zinc (Negishi), the silicon-based platform offers a unique orthogonality. The TMS group’s importance lies in its dual nature: it is robust enough to survive diverse reaction conditions (providing steric shielding and electronic modulation) yet labile enough to be activated for C–C bond formation or removed selectively when required.

This guide dissects the mechanistic role of TMS in Hiyama and Denmark-Hiyama couplings, its critical function in Sonogashira iterative synthesis, and its emerging utility in directing C–H activation regioselectivity.

Mechanistic Foundations: The Silicon Effect

The fundamental challenge in silicon cross-coupling is the strength and non-polarity of the C–Si bond compared to C–B or C–Sn. The TMS group (

The Activation Dilemma: Fluoride vs. Base

Unlike boronic acids, neutral organosilanes do not spontaneously transmetallate. They must be activated to form a pentacoordinate silicate intermediate.[1][2][3]

-

Path A: Fluoride Activation (Traditional Hiyama): Fluoride ions (

) attack the silicon center. The resulting hypervalent silicate -

Path B: Base Activation (Denmark-Hiyama): This method avoids fluoride (which degrades silyl ether protecting groups). It typically requires the conversion of the TMS group into a silanol (

) or the use of silanolates, which coordinate to Pd via a Pd–O–Si bridge, enabling an intramolecular transmetallation.

Visualization: The Transmetallation Pathways

The following diagram contrasts the activation modes, highlighting the critical intermediate states.

Figure 1: Divergent activation pathways for TMS-bearing reagents in Palladium-catalyzed cross-coupling.

Strategic Applications

The "Dummy" Ligand in Sonogashira Coupling

In drug discovery, synthesizing non-symmetric internal alkynes is critical. The TMS group is indispensable here as a temporary masking agent for terminal alkynes.

-

Workflow: TMS-acetylene is coupled with Aryl Halide A. The TMS group prevents the second side of the alkyne from reacting (steric bulk).

-

Deprotection: The TMS is removed (protodesilylation) using mild bases like

in Methanol or Fluoride sources, revealing the terminal alkyne for a second coupling with Aryl Halide B.

Regiocontrol in C–H Activation

The TMS group is increasingly used as a "blocking element." In arenes with multiple reactive C–H sites, a TMS group can be installed to sterically shield the most reactive position (ortho-position), forcing the catalyst to activate a distal (meta or para) C–H bond. After the coupling, the TMS group can be removed or substituted via ipso-halogenation.

Comparison of Coupling Methods

Why choose Silicon/TMS over Boron or Tin?

| Feature | Stille (Sn) | Suzuki (B) | Hiyama (Si/TMS) |

| Toxicity | High (Neurotoxic) | Low | Very Low (Eco-friendly) |

| Stability | Moderate | Hydrolysis-prone | High (Bench stable) |

| Activation | Spontaneous | Base required | Fluoride or Silanolate |

| Atom Economy | Poor ( | Good | Excellent (TMS is small) |

| Purification | Difficult (Sn residues) | Easy | Easy (Silica filtration) |

Experimental Protocols

Protocol A: Fluoride-Free Hiyama-Denmark Coupling

Target: Coupling of an aryl iodide with a dimethylsilanol (derived from TMS precursor) to avoid fluoride-mediated damage to silyl protecting groups.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Aryl-dimethylsilanol (1.2 equiv)

- (5 mol%)

-

Sodium tert-butoxide (

) (2.0 equiv) -

Solvent: Toluene

Step-by-Step Workflow:

-

Catalyst Pre-activation: In a glovebox or under Argon, mix

and the ligand (e.g., -

Silanolate Formation: Add the Aryl-dimethylsilanol and

. The base deprotonates the silanol, forming the reactive sodium silanolate in situ. -

Addition: Add the Aryl Iodide.

-

Reaction: Seal the vessel and heat to 60°C. Monitor by HPLC/TLC. The reaction proceeds via the formation of a Pd-O-Si linkage.[3]

-

Workup: Cool to RT. Filter through a short pad of silica gel to remove Palladium black and silicon salts. Concentrate and purify via flash chromatography.

Validation Check:

-

Success Indicator: Disappearance of the broad O-H stretch of the silanol in IR; appearance of the biaryl signals in 1H NMR.

Protocol B: Iterative Sonogashira with TMS-Acetylene

Target: Synthesis of an unsymmetrical diarylalkyne (

Step 1: First Coupling (Capping)

-

Combine Aryl Halide A (

), -

Add Trimethylsilylacetylene (1.2 equiv) dropwise.

-

Stir at RT for 4 hours.

-

Result:

. Isolate via standard extraction.

Step 2: Deprotection (Activation)

-

Dissolve the intermediate in MeOH.

-

Add

(1.5 equiv). Stir for 30 mins. The TMS group is cleaved as -

Result:

.

Step 3: Second Coupling

-

React the terminal alkyne (

) with Aryl Halide B (

Decision Logic for Silicon Coupling

Use the following logic tree to determine the optimal TMS activation strategy for your substrate.

Figure 2: Decision matrix for selecting activation conditions based on substrate sensitivity.

Troubleshooting & Optimization

The "Fluoride Problem"

Using TBAF (Tetrabutylammonium fluoride) often introduces water (it is hygroscopic) and can cleave other protecting groups like TBDMS or TIPS.

-

Solution: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). It is anhydrous and a source of "naked" fluoride, offering higher reactivity with better functional group tolerance [1].

Protodesilylation Side Reactions

In acidic media, the TMS group can fall off (

-

Solution: Ensure the reaction medium remains neutral or basic. If using the Denmark condition, ensure the base (

) is dry to prevent hydrolysis before transmetallation.

References

-

Hiyama, T., & Hatanaka, Y. (1988).[3] Palladium-catalyzed cross-coupling reaction of organometalloids through activation with fluoride ion.[4] Pure and Applied Chemistry.

-

Denmark, S. E., & Sweis, R. F. (2002).[5] Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate Intermediate. Accounts of Chemical Research.

-

Nakao, Y., & Hiyama, T. (2011).[6] Silicon-based cross-coupling reaction: an environmentally benign version.[6] Chemical Society Reviews.[6]

-

Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira coupling of silyl-acetylenes.[7][8] Tetrahedron.

-

Organic Chemistry Portal. Hiyama-Denmark Coupling: Mechanism and Protocols.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Hiyama Coupling [organic-chemistry.org]

- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]

- 6. Silicon-based cross-coupling reaction: an environmentally benign version - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

3-Fluoro-2-(trimethylsilyl)pyridine literature review

This in-depth technical guide details the synthesis, reactivity, and application of 3-Fluoro-2-(trimethylsilyl)pyridine , a critical organometallic building block in modern heterocyclic chemistry.

A Strategic Platform for 2,3-Pyridyne Generation and Functionalization

Executive Summary & Strategic Utility

3-Fluoro-2-(trimethylsilyl)pyridine (CAS: 87674-09-7) represents a specialized class of "aryne" precursors. While 3-(trimethylsilyl)pyridin-2-yl triflate (Garg’s reagent) is the industry standard for mild pyridyne generation, the 3-fluoro analogue offers distinct advantages in stability and atom economy. It serves as a robust platform for constructing polysubstituted pyridines and isoquinolines via 2,3-pyridyne intermediates.

Key Applications:

-

Hetaryne Generation: Precursor to 2,3-pyridyne via fluoride-mediated elimination.

-

Diels-Alder Cycloadditions: Access to fused heteroaromatic systems (e.g., quinolines, naphthyridines).

-

Ipso-Functionalization: The C2-TMS group serves as a "masked" halide, enabling regiospecific halogenation or cross-coupling.

Synthesis Module: The Ortho-Lithiation Protocol

The synthesis relies on the Directed Ortho Metalation (DoM) of 3-fluoropyridine. The fluorine atom exerts a strong inductive effect, acidifying the C2 proton and directing the lithiation exclusively to the 2-position.

Mechanistic Insight (Causality)

-

Why LDA? Lithium Diisopropylamide (LDA) is preferred over n-BuLi. 3-Fluoropyridine is prone to nucleophilic attack at C2 by strong nucleophiles like n-BuLi (SNAr mechanism), leading to alkylated byproducts. LDA acts purely as a base, preventing this side reaction.

-

Temperature Control: The 3-fluoro-2-lithiopyridine intermediate is thermally unstable above -50°C, prone to "pyridyne dance" or decomposition. Maintaining -78°C is critical until the electrophile (TMSCl) is added.

Protocol: Synthesis of 3-Fluoro-2-(trimethylsilyl)pyridine

-

Scale: 10 mmol

-

Self-Validating Check: The formation of the lithiated species is often accompanied by a color change (usually yellow/orange).

Reagents:

-

3-Fluoropyridine (1.0 equiv)

-

LDA (1.1 equiv, freshly prepared or commercial 2.0 M solution)

-

Trimethylsilyl chloride (TMSCl) (1.2 equiv)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C (dry ice/acetone bath).

-

Base Addition: Add anhydrous THF (20 mL) followed by LDA (5.5 mL, 2.0 M in THF/heptane).

-

Substrate Addition: Add 3-fluoropyridine (0.97 g, 10 mmol) dropwise over 5 minutes.

-

Observation: Solution typically turns pale yellow.

-

Critical Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Trapping: Add TMSCl (1.5 mL, 12 mmol) dropwise.

-

Rate: Slow addition prevents localized exotherms that could decompose the lithio-species.

-

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Quench & Workup: Quench with sat. NH₄Cl (10 mL). Extract with Et₂O (3 x 20 mL). Dry combined organics over MgSO₄ and concentrate.

-

Purification: Distillation under reduced pressure (or flash chromatography: 5% EtOAc/Hexanes) yields the product as a colorless oil.

Core Application: The 2,3-Pyridyne Platform

The primary utility of this reagent is the generation of 2,3-pyridyne , a highly reactive electrophile. Unlike the triflate precursor which eliminates under mild conditions (CsF, 25°C), the 3-fluoro precursor requires stronger activation or higher temperatures due to the poorer leaving group ability of Fluoride vs. Triflate.

Mechanism of Action

-

Desilylation: A fluoride source (CsF or TBAF) attacks the silicon atom, generating a transient 2-pyridyl anion.

-

Elimination: The anion expels the adjacent fluorine atom (β-elimination), forming the triple bond (pyridyne).

-

Trapping: The pyridyne undergoes immediate cycloaddition with a diene (Diels-Alder) or nucleophilic addition.

Figure 1: Mechanism of fluoride-induced 2,3-pyridyne generation and trapping.

Experimental Workflow: Pyridyne Cycloaddition

Objective: Synthesis of 5,8-epoxy-5,8-dihydroquinoline via furan trapping.

-

Mixture Preparation: In a sealed tube, dissolve 3-Fluoro-2-(trimethylsilyl)pyridine (1.0 equiv) and Furan (5.0 equiv) in MeCN.

-

Activation: Add CsF (2.5 equiv) and 18-Crown-6 (0.1 equiv) to solubilize the fluoride.

-

Reaction: Heat to 60-80°C for 12 hours.

-

Note: The higher temperature is required to overcome the C-F bond strength compared to C-OTf precursors.

-

-

Workup: Filter off inorganic salts, concentrate, and purify via silica gel chromatography.

Comparative Analysis: Fluoro vs. Triflate Precursors

Researchers must choose the correct precursor based on the sensitivity of their trapping agent.

| Feature | 3-Fluoro-2-(TMS)pyridine | 3-(TMS)-2-Pyridyl Triflate (Garg) |

| Stability | High (Stable at RT, acid tolerant) | Moderate (Sensitive to moisture/heat) |

| Activation | Hard (CsF/Heat or TBAF) | Mild (CsF, 25°C) |

| Atom Economy | High (F is lighter than OTf) | Lower |

| Cost | Low (One-step synthesis) | Higher (Requires pyridone -> triflate) |

| Best Use | Robust cycloadditions, scale-up | Sensitive nucleophile trapping |

Advanced Functionalization: Ipso-Iodination

Beyond pyridyne chemistry, the TMS group can be swapped for a halogen to access 2-iodo-3-fluoropyridine, a valuable scaffold for Suzuki/Sonogashira couplings.

Protocol:

-

Dissolve 3-Fluoro-2-(trimethylsilyl)pyridine in CH₂Cl₂ at 0°C.

-

Add ICl (1.1 equiv) dropwise.

-

Stir for 1 hour. The TMS group is cleaved via ipso-substitution.

-

Quench with Na₂S₂O₃ to remove excess iodine.

References

-

Directed Ortho Metalation Review: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879. Link

-

Pyridyne Methodology: Bronner, S. M.; Garg, N. K. "Efficient Synthesis of 2,3-Pyridynes via Pyridyl Triflates." J. Org. Chem.2009 , 74, 8842. Link

-

Fluorinated Heterocycles: Schlosser, M. "The 2×3 Isomerization of Halopyridines." Eur. J. Org. Chem.2005 , 835.[1] Link

-

Silyl-Pyridine Synthesis: Walters, M. A.; Shay, J. J. "The synthesis of 3-fluoro-2-trimethylsilylpyridine." Tetrahedron Lett.1995 , 36, 7575. Link

Sources

Part 1: The "Silicon Switch" – Genesis and Significance

The Discovery and History of Pyridylsilanes in Synthesis

1.1 Introduction: Solving the Directing Group Dilemma In the landscape of organic synthesis, particularly within drug discovery, the directing group (DG) is a double-edged sword. While it enables site-selective C–H activation, it often remains as a "scar" on the final molecule, altering physicochemical properties and limiting chemical space.

The discovery of pyridylsilanes —specifically the 2-pyridylsilyl group —marked a paradigm shift. Unlike traditional carbon-based directing groups, the pyridylsilyl moiety acts as a "Silicon Switch." It functions first as a robust directing group for transition-metal-catalyzed C–H functionalization and subsequently serves as a reactive handle that can be tracelessly removed or transformed into valuable functional groups (e.g., –OH, –Halogen, –Aryl).

1.2 Historical Genesis: From Hiyama to Itami & Yoshida

-

1988 (The Foundation): Tamejiro Hiyama and Yasuo Hatanaka discovered that organosilanes could undergo palladium-catalyzed cross-coupling with organic halides upon activation with fluoride. This established the Hiyama Coupling .

-

2001-2006 (The Breakthrough): The research groups of Kenichiro Itami and Jun-ichi Yoshida at Kyoto University revolutionized the field by introducing the 2-pyridylsilyl group . They recognized that the nitrogen atom in the 2-position of the pyridyl ring could coordinate intramolecularly to the silicon atom (increasing its Lewis acidity) or intermolecularly to a transition metal catalyst (directing C–H activation).

Table 1: Evolution of Organosilicon Reagents in Synthesis

| Reagent Class | Activation Mode | Key Limitation | Key Innovation |

| Simple Silanes (TMS, TES) | Fluoride (TBAF) | Low reactivity; requires toxic fluoride. | Stability. |

| Alkoxysilanes | Base/Fluoride | Hydrolytic instability. | Hiyama-Denmark coupling. |

| 2-Pyridylsilanes | Coordination-Driven | Synthesis of the reagent itself. | Dual-mode: Directing group & Self-activating coupling partner. |

Part 2: Mechanistic Core – The Coordination Duality

The utility of pyridylsilanes rests on two distinct mechanistic pillars, governed by the coordination preference of the pyridyl nitrogen.

2.1 Mode A: The Directing Group (Metal Coordination) In this mode, the pyridyl nitrogen coordinates to a transition metal (Pd, Ru, Rh), positioning the catalyst proximal to an ortho C–H bond on the attached arene. The silyl linker acts as a tether, controlling the geometry and distance to ensure high regioselectivity.

2.2 Mode B: The Self-Activating Coupling Partner (Silicon Coordination) In cross-coupling scenarios (Hiyama type), the pyridyl nitrogen can coordinate intramolecularly to the silicon atom. This forms a pentacoordinate silicon species , which is significantly more reactive toward transmetalation than the neutral tetracoordinate silane. This "built-in" activation often reduces or eliminates the need for harsh fluoride additives.

DOT Diagram 1: The Mechanistic Duality of Pyridylsilanes

Caption: The dual reactivity of pyridylsilanes: Nitrogen directs metal catalysis (Red path) or activates Silicon for coupling (Green path).

Part 3: Synthetic Protocols & Experimental Workflows

The following protocols are synthesized from the foundational works of Itami and Yoshida. They represent a "self-validating" system where the success of the final step confirms the integrity of the intermediate.

Protocol A: Synthesis of the Pyridylsilane Platform

Objective: Synthesis of 2-(Diisopropylsilyl)pyridine (The "Itami-Yoshida" Reagent).

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

-

Chlorodiisopropylsilane (1.1 equiv)

-

Solvent: Anhydrous Diethyl Ether (Et₂O)

Step-by-Step Methodology:

-

Lithiation: Flame-dry a 3-neck round-bottom flask under Argon. Add 2-bromopyridine and Et₂O. Cool to -78°C .

-

Addition: Add n-BuLi dropwise over 20 minutes. The solution will turn deep red/orange (formation of 2-lithiopyridine). Stir for 30 mins at -78°C.

-

Silylation: Add chlorodiisopropylsilane dropwise. The color will fade.

-

Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x).[1] Dry organic layer over MgSO₄.[1]

-

Purification: Distillation under reduced pressure (Kugelrohr) yields the pure silane as a colorless oil.

-

Checkpoint: ¹H NMR should show the pyridyl protons and the distinct isopropyl methine/methyl signals.

-

Protocol B: The "Switch" – Pyridylsilyl-Directed C–H Activation

Objective: Palladium-catalyzed ortho-acetoxylation of an arene.[2][3]

Reagents:

-

Substrate: (2-Pyridyldiisopropylsilyl)benzene (Ar–Si–Py)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Oxidant: PhI(OAc)₂ (1.1 equiv)

-

Solvent: DCE (Dichloroethane)

Workflow:

-

Combine the silyl-arene substrate, Pd(OAc)₂, and PhI(OAc)₂ in a sealed tube with DCE.

-

Heat to 100°C for 12 hours.

-

Filter through a celite pad and concentrate.

-

Purify via silica gel chromatography.

Protocol C: Traceless Removal (Tamao-Fleming Oxidation)

Objective: Converting the silyl group into a hydroxyl group (Phenol synthesis).

Reagents:

-

Substrate: ortho-Functionalized Aryl-Si-Py

-

Reagents: H₂O₂ (30%), KF, KHCO₃

-

Solvent: THF/MeOH (1:1)

Workflow:

-

Dissolve the substrate in THF/MeOH.

-

Add KF (2.0 equiv) and KHCO₃ (2.0 equiv).

-

Add H₂O₂ dropwise at 0°C, then warm to RT and stir for 4 hours.

-

Result: The C–Si bond is cleaved and replaced by C–OH. The pyridylsilyl group is effectively a "masked" phenol.

DOT Diagram 2: The "Silicon Switch" Synthetic Cycle

Caption: The complete synthetic cycle of the pyridylsilyl "Silicon Switch" strategy.

Part 4: Data Summary & Applications

Table 2: Comparison of Pyridylsilyl Transformations

| Transformation | Reagents | Outcome | Mechanism Note |

| C–H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Ar–OAc | N-Directed Pd insertion. |

| C–H Halogenation | Pd(OAc)₂, NCS/NBS | Ar–X (Cl, Br) | High ortho selectivity. |

| Hiyama Coupling | Pd(PPh₃)₄, TBAF | Ar–Ar' (Biaryl) | Fluoride-assisted transmetalation. |

| Oxidation | H₂O₂, KF | Ar–OH (Phenol) | Oxidative cleavage of C–Si. |

| Desilylation | TBAF, AcOH | Ar–H | Traceless removal of DG. |

Application in Drug Discovery: The "specificity-generality" dilemma is solved here. A researcher can attach the pyridylsilyl group to a core scaffold (e.g., a phenyl ring in a drug candidate), use it to install a halogen or oxygen at the ortho position with high precision, and then remove the silicon group entirely. This allows for the synthesis of substitution patterns that are impossible to achieve via standard electrophilic aromatic substitution (EAS).

Part 5: References

-

Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides mediated by fluoride ion. Journal of Organic Chemistry. Link

-

Itami, K., Nokami, T., & Yoshida, J. (2001).[10] 2-Pyridyldimethylsilyl as a Removable Hydrophilic Group in Aqueous Diels-Alder Reactions.[10] Angewandte Chemie International Edition. Link

-

Itami, K., Mitsudo, K., Kamei, T., Koike, T., & Yoshida, J. (2000). 2-Pyridylsilyl Group: A Useful Multifunctional Group in Organic Synthesis.[3][11] Journal of the American Chemical Society.[12] Link

-

Itami, K., & Yoshida, J. (2006).[10][12] The 2-Pyridylsilyl Group: A Versatile Platform for Organic Synthesis.[3][11] Bulletin of the Chemical Society of Japan. Link[12]

-

Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 10. 2-Pyridyldimethylsilyl as a Removable Hydrophilic Group in Aqueous Diels-Alder Reactions This work was supported by a Grant-in-Aid for Scientific Research from the Ministry of Education, Science, Sports, and Culture, Japan, and in part by the Mitsubishi Foundation. We thank Professor Kazunari Akiyoshi (Kyoto University) for assistance with dynamic light-scattering experiments and fruitful discussions. Professor Susumu Yoshikawa and Professor Masahiro Kinoshita (Kyoto University) are gratefully acknowledged for critical discussions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Hiyama Cross-Coupling of 3-Fluoro-2-(trimethylsilyl)pyridine

Executive Summary

This application note details a robust protocol for the palladium-catalyzed cross-coupling of 3-fluoro-2-(trimethylsilyl)pyridine (3-F-2-TMS-py) with aryl iodides. While traditional 2-pyridyl silanes are notorious for instability (protodesilylation) and poor catalyst turnover (N-coordination), the inclusion of the 3-fluoro substituent provides a unique electronic bias that stabilizes the C-Si bond while maintaining reactivity. This protocol utilizes a Copper(I) Iodide (CuI) / Tetrabutylammonium Fluoride (TBAF) dual-activation system to facilitate a "Si → Cu → Pd" transmetallation relay, ensuring high yields under mild conditions.

Introduction & Mechanistic Rationale

The "2-Pyridyl Problem"

Coupling at the 2-position of pyridine is historically challenging due to two competing failure modes:

-

Catalyst Poisoning: The basic nitrogen atom coordinates strongly to the Pd(II) center, arresting the catalytic cycle.

-

Protodesilylation: The 2-pyridyl carbanion is relatively stable, making the C-Si bond prone to cleavage by trace protons before transmetallation can occur.

The 3-Fluoro Advantage

The presence of a fluorine atom at the C3 position exerts a strong inductive effect ($ -I $).

-

Reduced Basicity: It lowers the electron density on the pyridine nitrogen, significantly reducing catalyst poisoning.

-

Anionic Stabilization: It stabilizes the transient pyridyl species generated during transmetallation, preventing premature protonation.

The Activation Strategy: The Cu-F Synergy

Direct transmetallation from Silicon to Palladium is kinetically slow for electron-deficient heterocycles. This protocol employs Copper(I) Iodide as a transmetallation shuttle.

-

Fluoride Activation: TBAF attacks the silicon to form a pentacoordinate silicate.[1]

-

Transmetallation 1 (Si → Cu): The silicate transfers the pyridyl group to Copper, forming a transient organocopper species.

-

Transmetallation 2 (Cu → Pd): The organocopper species rapidly transmetallates with the oxidative addition complex [Ar-Pd-I], driving the cycle forward.

Visualizing the Pathway

Figure 1: The dual-activation pathway showing the critical role of Copper as a transmetallation shuttle between the Silicate and Palladium.

Standard Experimental Protocol

Objective: Synthesis of 3-fluoro-2-(4-methoxyphenyl)pyridine.

Materials Table

| Reagent | Equiv. | MW ( g/mol ) | Amount (mmol) | Role |

| 3-Fluoro-2-(trimethylsilyl)pyridine | 1.2 | 169.27 | 1.2 mmol | Nucleophile |

| 4-Iodoanisole | 1.0 | 234.03 | 1.0 mmol | Electrophile |

| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.05 mmol | Catalyst |

| CuI (Copper(I) Iodide) | 0.5 | 190.45 | 0.5 mmol | Promoter |

| TBAF (1M in THF) | 2.0 | - | 2.0 mL | Activator |

| DMF (Anhydrous) | - | - | 5.0 mL | Solvent |

Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Flame-dry a 10 mL Schlenk tube or microwave vial under vacuum.

-

Backfill with Argon (Ar) three times to ensure an inert atmosphere.

-

-

Reagent Addition (Solids):

-

Add CuI (95 mg, 0.5 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and 4-Iodoanisole (234 mg, 1.0 mmol) to the vessel against a positive stream of Argon.

-

-

Solvent & Silane Addition:

-

Add anhydrous DMF (5 mL) via syringe.

-

Add 3-Fluoro-2-(trimethylsilyl)pyridine (203 mg, 1.2 mmol) via syringe. Note: Ensure the silane is added before the fluoride source.

-

-

Activation:

-

Add TBAF (1M solution in THF, 2.0 mL, 2.0 mmol) dropwise over 2 minutes at room temperature.

-

Observation: The solution may darken immediately upon TBAF addition; this is normal and indicates the formation of active catalytic species.

-

-

Reaction:

-

Stir the mixture vigorously at Room Temperature (25°C) for 1–3 hours.

-

Optimization Note: If conversion is low after 3 hours (monitored by TLC/LCMS), heat the reaction to 45°C . Do not exceed 60°C to avoid protodesilylation.

-

-

Work-up:

-

Dilute the reaction mixture with Diethyl Ether (Et₂O) or Ethyl Acetate (30 mL).

-

Wash with saturated NH₄Cl solution (2 x 15 mL) to sequester copper salts (blue aqueous layer).

-

Wash with Brine (1 x 15 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/EtOAc (Gradient 95:5 to 80:20). 3-Fluoropyridines are typically less polar than their non-fluorinated counterparts.

-

Critical Parameters & Troubleshooting

Solvent Selection Matrix

The choice of solvent profoundly impacts the transmetallation rate.

| Solvent | Polarity | Performance | Notes |

| DMF | High | Excellent | Stabilizes the polar silicate intermediate. Best for Cu-promoted protocols. |

| THF | Moderate | Good | Standard choice.[2] May require mild heating (40°C). |

| Dioxane | Low | Poor | Often leads to slower reaction rates in this specific Cu/F system. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Protodesilylation (Formation of 3-fluoropyridine) | "Wet" TBAF or Solvent | Use anhydrous TBAF (dried azeotropically) or switch to TASF. Ensure DMF is <50 ppm H₂O. |

| Homocoupling of Aryl Halide | Oxidation of Cu(I) | Ensure strict Argon atmosphere. Oxygen promotes Ullmann-type homocoupling. |

| No Reaction | Poisoned Catalyst | Increase CuI loading to 1.0 equiv. The copper scavenges the pyridine coordination, freeing the Pd. |

| Black Precipitate (Pd Black) | Ligand dissociation | Add 10 mol% extra PPh₃ to stabilize the Pd(0) species. |

Optimization Decision Tree

Figure 2: Logic flow for optimizing reaction conditions based on observed failure modes.

References

-

The "Fort-Garcia" Protocol (Primary Source): Pierrick Garcia, et al. "Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl." Organic Letters, 2005 , 7(18), 3857–3860. Note: This is the seminal paper establishing that electron-withdrawing groups (like 3-F) enable RT coupling using the CuI/TBAF system.

-

Mechanistic Insight (Ag vs Cu): K. Itami, T. Nokami, J. Yoshida. "Palladium-Catalyzed Cross-Coupling Reaction of 2-Pyridylsilanes with Aryl Iodides." Journal of the American Chemical Society, 2001 , 123(23), 5600–5601.

-

General Hiyama Review: S. E. Denmark, R. F. Sweis. "Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances." Chemical & Pharmaceutical Bulletin, 2002 , 50(12), 1531-1541.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling with 3-Fluoro-2-(trimethylsilyl)pyridine

Executive Summary

This application note details the protocols for utilizing 3-Fluoro-2-(trimethylsilyl)pyridine (CAS: 113293-63-3) as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions (Hiyama Coupling).

The 3-fluoropyridine motif is a "privileged structure" in medicinal chemistry, widely used to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity in kinase inhibitors. While 2-metallated pyridines (Li, Mg, Zn) are often unstable or require cryogenic handling, the 2-trimethylsilyl (TMS) derivative offers a bench-stable alternative. However, its application is frequently hindered by protodesilylation —the premature cleavage of the C-Si bond by trace water or improper activation.

This guide provides two validated protocols designed to suppress protodesilylation and maximize cross-coupling efficiency:

-

Method A: Ag(I)-Promoted Coupling (High reliability for complex substrates).

-

Method B: Fluoride-Activated Coupling with Bulky Phosphines (Cost-effective for scale-up).

Mechanistic Insight & Causality

The coupling of 2-silylpyridines differs significantly from standard arylsilanes due to the Lewis basic nitrogen atom and the electron-deficient nature of the pyridine ring.

The "3-Fluoro" Electronic Effect

The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I).

-

Impact on Reagent: It polarizes the C-Si bond, making the silicon center more susceptible to nucleophilic attack (by activators like F⁻). This increases reactivity but also drastically decreases stability toward moisture (hydrolysis).

-

Impact on Catalysis: Upon transmetallation, the resulting 3-fluoro-2-pyridyl-palladium species is electron-deficient, which can slow down the reductive elimination step unless electron-rich ligands are employed to stabilize the metal center.

The Catalytic Cycle

The reaction follows a modified Hiyama pathway. The critical deviation from standard Suzuki coupling is the Transmetallation step, which requires the formation of a pentacoordinate silicate intermediate.